3,8-Di(thiophen-2-yl)-1,10-phenanthroline

Description

Properties

IUPAC Name |

3,8-dithiophen-2-yl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2S2/c1-3-17(23-7-1)15-9-13-5-6-14-10-16(18-4-2-8-24-18)12-22-20(14)19(13)21-11-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXODWQOXSIVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743575 | |

| Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753491-32-6 | |

| Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,8-Di(thiophen-2-yl)-1,10-phenanthroline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline (CAS No. 753491-32-6), a heteroaromatic compound of significant interest in materials science and coordination chemistry. By integrating thiophene moieties onto the rigid 1,10-phenanthroline scaffold, this molecule exhibits unique electronic and photophysical properties, making it a promising candidate for a range of advanced applications. This document will delve into its synthesis, physicochemical characteristics, and potential uses, offering field-proven insights for researchers in organic electronics, sensor technology, and catalysis.

Molecular Overview and Significance

3,8-Di(thiophen-2-yl)-1,10-phenanthroline is a π-conjugated organic molecule that synergistically combines the electron-deficient nature of the 1,10-phenanthroline core with the electron-rich characteristics of the thiophene substituents. The 1,10-phenanthroline unit is a well-established, robust bidentate ligand known for its strong coordination to various metal ions and its role in the construction of functional materials.[1][2] The introduction of thiophene rings at the 3 and 8 positions extends the π-conjugation of the system, which is known to influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This strategic functionalization is a key approach to tuning the optical and electronic properties of the resulting material.[3]

Key Molecular Attributes:

| Property | Value | Reference |

| CAS Number | 753491-32-6 | [4] |

| Molecular Formula | C₂₀H₁₂N₂S₂ | [4] |

| Molecular Weight | 344.45 g/mol | [4] |

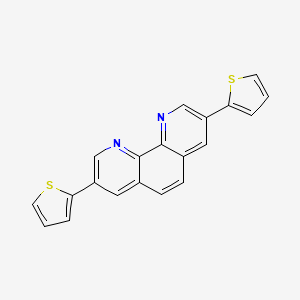

Caption: Molecular structure of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline.

Synthesis and Mechanistic Insights

The synthesis of 3,8-di(thiophen-2-yl)-1,10-phenanthroline is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming carbon-carbon bonds between aromatic systems. This approach offers high yields and good functional group tolerance under relatively mild conditions.

The logical starting materials for this synthesis are 3,8-dibromo-1,10-phenanthroline and a suitable thiophene-based organoboron reagent, such as thiophen-2-ylboronic acid. The choice of a palladium catalyst, ligand, and base is crucial for an efficient reaction, especially when working with heteroaromatic substrates like thiophenes, which can sometimes present challenges in cross-coupling reactions.

Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative, self-validating procedure derived from established methods for the synthesis of analogous 3,8-diaryl-1,10-phenanthrolines.[2]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,8-dibromo-1,10-phenanthroline (1.0 eq.), thiophen-2-ylboronic acid (2.2-2.5 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq.).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of a base (e.g., 2 M K₂CO₃ or Cs₂CO₃).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 24-48 hours.

-

Workup and Purification: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 3,8-di(thiophen-2-yl)-1,10-phenanthroline.

Physicochemical Properties

The introduction of thiophene substituents at the 3 and 8 positions of the 1,10-phenanthroline core significantly influences its electronic and photophysical properties. These properties are critical for its performance in various applications. While specific experimental data for 3,8-di(thiophen-2-yl)-1,10-phenanthroline is not extensively reported, the following properties can be predicted based on studies of closely related 3,8-diaryl-1,10-phenanthroline analogs.[2]

Photophysical Properties

The extended π-conjugation in 3,8-di(thiophen-2-yl)-1,10-phenanthroline is expected to result in a red-shift of both the absorption and emission spectra compared to the parent 1,10-phenanthroline. The molecule is anticipated to exhibit fluorescence in the blue to green region of the visible spectrum.

| Property | Predicted Value/Range | Rationale/Analogous Compound |

| Absorption λmax (nm) | 300 - 350 | Based on π-π* transitions in similar conjugated systems.[2] |

| Emission λmax (nm) | 400 - 480 | Expected fluorescence from the extended π-conjugated system.[2] |

| Quantum Yield (Φ) | Moderate to High | Thiophene substitution can enhance fluorescence. |

| Solvatochromism | Potential for moderate solvatochromism | The molecule has some degree of charge transfer character.[2] |

Electrochemical Properties

Cyclic voltammetry is a key technique to determine the HOMO and LUMO energy levels of a molecule, which are crucial for its application in electronic devices. For 3,8-di(thiophen-2-yl)-1,10-phenanthroline, the electron-rich thiophene units are expected to lower the oxidation potential (affecting the HOMO level), while the electron-deficient phenanthroline core will influence the reduction potential (LUMO level).

| Property | Predicted Value (vs. Fc/Fc⁺) | Rationale/Analogous Compound |

| Oxidation Potential (Eₒₓ) | +0.8 to +1.2 V | Oxidation is expected to occur on the electron-rich thiophene and phenanthroline rings.[2] |

| Reduction Potential (EᵣₑᏧ) | -2.0 to -2.5 V | Reduction is anticipated on the electron-deficient phenanthroline core.[2] |

| HOMO Level (eV) | -5.6 to -6.0 eV | Calculated from the oxidation potential. |

| LUMO Level (eV) | -2.3 to -2.8 eV | Calculated from the reduction potential. |

Key Applications and Future Directions

The unique combination of a metal-chelating phenanthroline core and tunable electronic properties from the thiophene substituents opens up a variety of application areas for this molecule.

Caption: Potential application pathways for 3,8-Di(thiophen-2-yl)-1,10-phenanthroline.

Organic Light-Emitting Diodes (OLEDs)

Phenanthroline derivatives are widely investigated for use in OLEDs due to their excellent electron-transporting properties. 3,8-Di(thiophen-2-yl)-1,10-phenanthroline could serve multiple roles in an OLED device:

-

Electron-Transport Layer (ETL): The electron-deficient phenanthroline core facilitates efficient electron injection and transport from the cathode.

-

Host Material: Its high triplet energy, a characteristic of many phenanthroline derivatives, makes it a potential host for phosphorescent emitters in highly efficient PhOLEDs.

-

Emissive Material: The inherent fluorescence of the molecule could be harnessed for use as a blue or green emitter in fluorescent OLEDs.

Chemical Sensors

The 1,10-phenanthroline moiety is a powerful chelating agent for a variety of metal ions. Upon coordination, the photophysical properties of the ligand, such as its fluorescence intensity or emission wavelength, can be significantly altered. This "chelation-enhanced fluorescence" (CHEF) effect is the basis for highly sensitive and selective fluorescent sensors. 3,8-Di(thiophen-2-yl)-1,10-phenanthroline could be developed into a sensor for environmentally or biologically important metal ions.

Coordination Chemistry and Catalysis

As a bidentate N,N'-ligand, 3,8-di(thiophen-2-yl)-1,10-phenanthroline can form stable complexes with a wide range of transition metals. These metal complexes can exhibit interesting catalytic, photoredox, or biological activities. The thiophene substituents can be further functionalized to tune the steric and electronic properties of the ligand, thereby influencing the reactivity of the metal center.

Conclusion

3,8-Di(thiophen-2-yl)-1,10-phenanthroline is a versatile and promising molecule at the intersection of materials science and coordination chemistry. Its synthesis via established cross-coupling methodologies is straightforward, and its tunable electronic and photophysical properties make it a compelling candidate for applications in organic electronics, sensing, and catalysis. Further research into the specific characterization of this molecule and its metal complexes will undoubtedly unlock its full potential in these and other emerging fields.

References

-

Sammes, P. G., & Yahioglu, G. (1994). 1,10-Phenanthroline: a versatile ligand. Chemical Society Reviews, 23(5), 327-334. [Link]

-

Bencini, A., & Lippolis, V. (2010). 1,10-Phenanthroline: A versatile building block for the construction of ligands for various purposes. Coordination Chemistry Reviews, 254(17-18), 2096-2180. [Link]

-

Pashaei, B., Shahroosvand, H., & Eslami, M. (2019). Polypyridyl ligands as a versatile platform for solid-state light-emitting devices. Chemical Society Reviews, 48(19), 5033-5139. [Link]

-

Muñoz, J., Peñaloza, F., Guajardo, K., Arce, R., Pizarro, N., & Vega, A. (2025). SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES. Journal of the Chilean Chemical Society, 69(3), 6188-6194. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES | Journal of the Chilean Chemical Society [jcchems.com]

- 3. researchgate.net [researchgate.net]

- 4. 3asenrise.com [3asenrise.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physical properties, and chemical characteristics of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline. This molecule, a significant derivative of the versatile 1,10-phenanthroline ligand system, has garnered interest for its unique electronic and photophysical properties stemming from the strategic placement of electron-rich thiophene moieties on the phenanthroline core. This document details established synthetic protocols, presents key spectroscopic and electrochemical data, and explores its coordination chemistry. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights for researchers in materials science, coordination chemistry, and drug development.

Introduction: The Strategic Design of a π-Extended Ligand

The 1,10-phenanthroline (phen) scaffold is a cornerstone in coordination chemistry, renowned for its rigid, planar structure and strong bidentate chelation to metal ions through its two nitrogen atoms.[1][2] Functionalization of the phenanthroline core is a powerful strategy to modulate the electronic, photophysical, and steric properties of the resulting ligands and their metal complexes.[3]

The introduction of aromatic substituents, such as thiophene, at the 3- and 8-positions represents a deliberate molecular design choice. This substitution extends the π-conjugated system of the parent molecule, which is known to significantly perturb its electronic structure. Such modifications often lead to a reduction in the HOMO-LUMO gap, red-shifted absorption and emission profiles, and the emergence of intramolecular charge-transfer (ICT) states.[3] The electron-rich nature of the thiophene rings, coupled with the electron-accepting character of the phenanthroline core, establishes a donor-acceptor-donor (D-A-D) architecture. This design is pivotal for applications in organic electronics, chemosensors, and as photosensitizers in photodynamic therapy and dye-sensitized solar cells.

This guide serves as a technical resource, consolidating the essential physical and chemical data for 3,8-Di(thiophen-2-yl)-1,10-phenanthroline and providing validated protocols for its synthesis and characterization.

Caption: Molecular structure of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline.

Synthesis of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline

The most efficient and widely adopted method for synthesizing 3,8-diaryl-1,10-phenanthrolines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This approach offers high yields and tolerance to a wide range of functional groups. The reaction couples 3,8-dibromo-1,10-phenanthroline with an appropriate organoboron reagent, in this case, thiophene-2-boronic acid.

The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], is critical. These catalysts facilitate the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle. The base (e.g., K₂CO₃, Na₂CO₃) is essential for the activation of the boronic acid in the transmetalation step.

Caption: General workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried Schlenk flask, add 3,8-dibromo-1,10-phenanthroline (1.0 eq.), thiophene-2-boronic acid (2.2-2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidative degradation of the Pd(0) catalyst.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add degassed toluene (or DMF) and a degassed 2M aqueous solution of K₂CO₃. The biphasic solvent system is common for Suzuki couplings, with the organic solvent solubilizing the reactants and the aqueous phase containing the base.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add deionized water and extract the product into an organic solvent such as dichloromethane or chloroform. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 3,8-Di(thiophen-2-yl)-1,10-phenanthroline as a solid.

Physical and Spectroscopic Properties

The introduction of thiophene rings significantly alters the properties of the phenanthroline core. The extended conjugation leads to distinct spectroscopic signatures compared to the parent phenanthroline, which primarily absorbs in the UV region.[6][7]

Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₂₀H₁₂N₂S₂ | Calculated |

| Molecular Weight | 344.46 g/mol | Calculated |

| Appearance | Typically a yellow or off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (CH₂Cl₂, CHCl₃, THF, DMSO) | Inferred from procedural descriptions |

| Melting Point | Not consistently reported; expected to be >250 °C | Dependent on purity and crystalline form |

Spectroscopic Data

| Spectroscopy | Wavelength (λ) / Shift (δ) | Assignment / Comment |

| UV-Vis Abs (in CH₂Cl₂) | ~280-290 nm, ~340-360 nm | π-π* transitions. The lower energy band is characteristic of the extended conjugation.[3] |

| Fluorescence (in CH₂Cl₂) | ~400-450 nm | Emission from the lowest singlet excited state (S₁→S₀). Shows a significant Stokes shift. |

| ¹H NMR (in CDCl₃) | δ ~9.2 (d), ~8.4 (d), ~7.8 (s) ppm | Protons on the phenanthroline core (H-2/9, H-4/7, H-5/6 respectively).[8] |

| δ ~7.4-7.6 (m) ppm | Protons on the thiophene rings. | |

| FT-IR (KBr disc) | ~1610-1580 cm⁻¹ | C=N and C=C stretching vibrations of the phenanthroline ring.[9] |

| ~3100-3000 cm⁻¹ | Aromatic C-H stretching. |

Electrochemical Properties

Cyclic voltammetry (CV) is a crucial technique for probing the redox behavior of electroactive molecules. For 3,8-Di(thiophen-2-yl)-1,10-phenanthroline, CV reveals information about the stability of its oxidized and reduced forms and the energies of its frontier molecular orbitals (HOMO and LUMO).

The electrochemical behavior of phenanthroline derivatives is influenced by the nature of their substituents.[10] The electron-donating thiophene groups are expected to lower the oxidation potential compared to unsubstituted phenanthroline, while the reduction is typically centered on the electron-deficient phenanthroline core.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Solution: Dissolve a small amount of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline in the electrolyte solution to a final concentration of ~1 mM.

-

Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction. Record the resulting voltammogram.

-

Internal Standard: For accurate determination of HOMO/LUMO levels, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record the voltammogram again.

| Parameter | Expected Potential (vs. Fc/Fc⁺) | Inferred Property |

| First Oxidation (E_ox) | +0.5 to +0.8 V | Removal of an electron, primarily from the thiophene-rich HOMO. |

| First Reduction (E_red) | -2.0 to -2.3 V | Addition of an electron to the phenanthroline-based LUMO. |

| HOMO Level | - (E_ox + 4.8) eV | Estimated from the onset of the oxidation peak. |

| LUMO Level | - (E_red + 4.8) eV | Estimated from the onset of the reduction peak. |

| Electrochemical Gap | E_ox - E_red | Correlates with the optical HOMO-LUMO gap. |

Coordination Chemistry and Applications

The true value of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline lies in its role as a ligand in coordination chemistry.[11] The two nitrogen atoms form a stable five-membered chelate ring with a wide variety of transition metal ions, including Ru(II), Cu(I/II), Fe(II/III), and Zn(II).[12][13][14]

The thiophene substituents serve several key functions in the resulting metal complexes:

-

Tuning Redox Potentials: The electron-donating nature of the thiophenes can modulate the redox potentials of the metal center.

-

Enhancing Photophysical Properties: The extended π-system can act as an "antenna," absorbing light and transferring the energy to the metal center, which is crucial for applications in luminescent probes and photocatalysis.

-

Providing Sites for Further Functionalization: The thiophene rings can be further modified, for example, through electropolymerization, allowing the complexes to be grafted onto electrode surfaces.[15]

Potential applications for metal complexes of this ligand are actively being explored in:

-

Organic Light-Emitting Diodes (OLEDs): As emissive materials or hosts.

-

Sensors: For the selective detection of metal ions or small molecules.

-

Bio-imaging and Therapeutics: As luminescent probes for cellular imaging or as photosensitizers in photodynamic therapy.[2]

-

Catalysis: As ligands that can tune the catalytic activity of a metal center.

Caption: A self-validating workflow for compound characterization.

Conclusion

3,8-Di(thiophen-2-yl)-1,10-phenanthroline is a strategically designed ligand that successfully merges the robust coordinating ability of the phenanthroline core with the favorable electronic properties of thiophene. Its synthesis via Suzuki-Miyaura coupling is reliable and scalable. The resulting D-A-D electronic structure gives rise to valuable photophysical and electrochemical properties that are readily tunable through coordination to metal centers. This technical guide provides the foundational data and protocols necessary for researchers to confidently synthesize, characterize, and explore the applications of this versatile molecule in the development of advanced materials and functional coordination complexes.

References

- Muñoz, D., et al. (2024). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Crystals, 15(883).

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1318, 1,10-Phenanthroline. Retrieved from [Link].

-

Cardinaels, T., et al. (2008). Rigid tetracatenar liquid crystals derived from 1,10-phenanthroline. ResearchGate. Available at: [Link]

-

Yang, J., et al. (2003). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. NASA Technical Reports Server. Available at: [Link]

-

Senthilkumar, S., & Srimanprabhu, J. (2014). Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6. TMS was used as the standard. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS spectrum of the 1,10-phenanthroline- ethylmagnesium bromide complex. An experimental and computational study. Retrieved from [Link]

-

Pavez, J., et al. (2009). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. ResearchGate. Available at: [Link]

-

Leventis, N., et al. (2003). Coupling of 3,8-Dibromo-1,10-phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. ResearchGate. Available at: [Link]

- Gritzner, G., & Rechberger, P. (1983). Substituent and solvent effects on the electrochemical properties of some iron(II) complexes with 1,10-phenanthroline. Inorganica Chimica Acta, 77, 165-166.

-

Kellett, A., et al. (2022). In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. PubMed. Available at: [Link]

-

Wang, X.-Y., et al. (2014). Crystal structure of diaqua-bis(1,10-phenanthroline)nickel(II) thiophene- 2,5-dicarboxylate octahydrate, [Ni(H2O)2(C12H8N2)2][C6H2O4S] · 8H2O. ResearchGate. Available at: [Link]

- Li, J., et al. (2015). The Study on 1,10-Phenanthroline-copper Complex By CV-Thin Layer Spectroelectrochemistry. International Journal of Electrochemical Science, 10, 4138-4148.

- Yang, J., et al. (2003). Coupling of 3,8‐Dibromo‐1,10‐phenanthroline with 3,5‐Diethynylheptyloxybenzene: A Suzuki/Miyaura versus a Sonogashira Perspective. ChemInform, 34(51).

-

ARAID. (n.d.). Phenanthroline and its Molybdenum Complexes. Retrieved from [Link]

- Kopeinig, A., et al. (1993). Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution. Journal of the Chemical Society, Faraday Transactions, 89(13), 2111-2117.

- Brown, G. M. (1987). Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine).

-

Rooney, D., et al. (2021). Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes as antimicrobial agents. MURAL - Maynooth University Research Archive Library. Available at: [Link]

- van der Westhuizen, J. H. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(5), 3857-3899.

-

Al-Radadi, N. S. (2023). Supramolecular Structure of Tris(1,10-phenanthroline)zinc(II) Complex with N,N',N''-Tris(carboxymethyl)-1,3,5-benzenetricarboxamide as Counterion. Publikationsserver der TU Clausthal. Available at: [Link]

-

ResearchGate. (n.d.). (A) UV–Vis spectra of pure 1,10-phenanthroline and the mixture of... Retrieved from [Link]

-

Gan, L.-H., et al. (2010). catena-Poly[[(1,10-phenanthroline- j. 2. N,N00)cadmium(II)]-l-oxalato- j. 4. O. 1. ,O. 2. :O. 10. ,O. 20. ]. ScienceOpen. Available at: [Link]

-

Pure. (2022). A Heterogenized Copper Phenanthroline System to Catalyze the Oxygen Reduction Reaction. Retrieved from [Link]

-

IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]

Sources

- 1. Phenanthroline and its Molybdenum Complexes | ARAID [araid.es]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. chempap.org [chempap.org]

- 11. sciserv1.chim.it [sciserv1.chim.it]

- 12. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]

- 15. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3,8-Di(thiophen-2-yl)-1,10-phenanthroline, a molecule of significant interest in the fields of materials science and coordination chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the key synthetic strategies, underlying reaction mechanisms, and detailed experimental protocols. Emphasis is placed on the widely employed palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings, starting from the key precursor, 3,8-dibromo-1,10-phenanthroline. This guide aims to be a self-validating resource, offering field-proven insights and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline

1,10-Phenanthroline and its derivatives are a critical class of N-heterocyclic compounds, renowned for their rigid, planar structure and exceptional metal-chelating properties.[1] The introduction of aromatic substituents at the 3- and 8-positions of the phenanthroline core can significantly modulate its electronic and photophysical properties. 3,8-Di(thiophen-2-yl)-1,10-phenanthroline, in particular, has emerged as a valuable building block in the design of advanced materials. The electron-rich thiophene moieties extend the π-conjugated system of the phenanthroline core, leading to unique optoelectronic characteristics. This makes the compound a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors.[2] Furthermore, its distinct coordination environment makes it a sought-after ligand for the synthesis of novel metal complexes with potential applications in catalysis and photochemistry.

This guide will focus on the most prevalent and efficient synthetic pathways to this important molecule, providing a robust foundation for its preparation and further application in research and development.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3,8-Di(thiophen-2-yl)-1,10-phenanthroline, points towards a disconnection at the carbon-carbon bonds between the phenanthroline core and the thiophene rings. This disconnection strategy logically leads to 3,8-dibromo-1,10-phenanthroline as the key electrophilic precursor and an appropriate organometallic thiophene derivative as the nucleophilic partner. This approach is ideally suited for palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of C(sp²)-C(sp²) bonds.

Caption: Retrosynthetic approach for 3,8-Di(thiophen-2-yl)-1,10-phenanthroline.

Synthesis of the Key Precursor: 3,8-Dibromo-1,10-phenanthroline

The synthesis of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline commences with the preparation of the crucial precursor, 3,8-dibromo-1,10-phenanthroline. The direct bromination of 1,10-phenanthroline is the most common method for its synthesis.

Reaction Principle: Electrophilic Aromatic Substitution

The bromination of 1,10-phenanthroline is an electrophilic aromatic substitution reaction. The phenanthroline ring system is electron-deficient due to the presence of the two nitrogen atoms. Therefore, harsh reaction conditions are typically required to achieve substitution. The use of a catalyst, such as sulfur dichloride, and a high boiling point solvent is often necessary to facilitate the reaction. The bromine atoms are directed to the 3 and 8 positions, which are the most electron-rich positions in the phenanthroline nucleus susceptible to electrophilic attack.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,10-Phenanthroline monohydrate | 198.22 | 10.0 g | 0.050 |

| 1-Chlorobutane | 92.57 | 150 mL | - |

| Pyridine | 79.10 | 15 mL | - |

| Sulfur dichloride (SCl₂) | 102.97 | 25 g | 0.243 |

| Bromine (Br₂) | 159.81 | 29 g | 0.181 |

| Sodium hydroxide (NaOH) solution (18 M) | 40.00 | As needed | - |

| Chloroform (CHCl₃) | 119.38 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure: [3]

-

To a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,10-phenanthroline monohydrate (10.0 g, 0.050 mol), 1-chlorobutane (150 mL), pyridine (15 mL), and sulfur dichloride (25 g, 0.243 mol).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add bromine (29 g, 0.181 mol) to the stirred mixture via the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of an 18 M sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL).

-

Combine the organic layers and wash with a saturated sodium chloride solution (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford 3,8-dibromo-1,10-phenanthroline as a white to pale yellow solid.

Expected Yield: 50-60%

Synthesis of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[4] It is a highly favored method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3,8-dibromo-1,10-phenanthroline to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the thiophene-2-boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, 3,8-Di(thiophen-2-yl)-1,10-phenanthroline, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,8-Dibromo-1,10-phenanthroline | 338.00 | 1.00 g | 2.96 mmol |

| Thiophene-2-boronic acid | 127.96 | 0.91 g | 7.10 mmol |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.17 g | 0.15 mmol |

| Sodium carbonate (Na₂CO₃) | 105.99 | 1.25 g | 11.8 mmol |

| Toluene | 92.14 | 50 mL | - |

| Ethanol | 46.07 | 10 mL | - |

| Water | 18.02 | 10 mL | - |

-

In a Schlenk flask, dissolve 3,8-dibromo-1,10-phenanthroline (1.00 g, 2.96 mmol) and thiophene-2-boronic acid (0.91 g, 7.10 mmol) in a mixture of toluene (50 mL), ethanol (10 mL), and a 2 M aqueous solution of sodium carbonate (1.25 g in 10 mL of water).

-

Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol) to the reaction mixture under a counterflow of the inert gas.

-

Heat the mixture to reflux (approximately 90-100°C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (50 mL) and extract the product with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 3,8-Di(thiophen-2-yl)-1,10-phenanthroline as a solid.

Expected Yield: 70-85%

Synthesis of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline via Stille Coupling

The Stille coupling is another highly effective palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate.[6] While it offers excellent functional group tolerance, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.

The Catalytic Cycle: A Mechanistic Perspective

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura coupling, with the primary difference being the nature of the organometallic reagent.

Sources

The Influence of Thiophene Substitution on the Photophysical Properties of Phenanthrolines: A Technical Guide

Abstract

The fusion of thiophene's electron-rich character with the rigid, chelating framework of 1,10-phenanthroline gives rise to a versatile class of organic molecules with tunable photophysical properties. This technical guide provides an in-depth exploration of thiophene-substituted phenanthrolines, designed for researchers, chemists, and material scientists. We will dissect the synthetic strategies for accessing different isomers, perform a comparative analysis of their photophysical characteristics, and provide detailed experimental protocols for their characterization. This guide aims to be a comprehensive resource, elucidating the structure-property relationships that govern the behavior of these promising compounds and their applications in diverse fields such as organic electronics and bioimaging.

Introduction: A Tale of Two Heterocycles

The strategic combination of distinct molecular building blocks is a cornerstone of modern materials science. In the realm of photophysically active molecules, the marriage of 1,10-phenanthroline and thiophene has proven to be particularly fruitful. 1,10-phenanthroline is a classic bidentate chelating ligand, renowned for its rigidity, planarity, and ability to form stable complexes with a wide array of metal ions. Its inherent π-system gives rise to characteristic absorption and emission properties, which can be finely tuned through substitution.

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous component in organic electronic materials. Its electron-rich nature facilitates intramolecular charge transfer (ICT) when coupled with an electron-accepting unit, a phenomenon that is central to the design of novel dyes, sensors, and organic light-emitting diode (OLED) materials.

The covalent linkage of thiophene moieties to the phenanthroline core creates a new family of π-conjugated systems where the electronic properties of both parent molecules are intertwined. The position of the thiophene substitution on the phenanthroline ring profoundly influences the extent of this electronic communication, leading to distinct photophysical signatures for each isomer. This guide will systematically explore these differences, providing a clear understanding of how synthetic design dictates functional properties.

Synthetic Strategies: Accessing the Isomeric Landscape

The regioselective synthesis of thiophene-substituted phenanthrolines is paramount to controlling their photophysical properties. The choice of synthetic route is largely dictated by the desired substitution pattern on the phenanthroline core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are the most prevalent and versatile methods employed.

Suzuki and Stille Cross-Coupling: The Workhorses of Aryl-Aryl Bond Formation

These reactions provide a reliable means of forming carbon-carbon bonds between the halogenated phenanthroline precursors and thiophene-based organometallic reagents.

-

Suzuki Coupling: This reaction typically involves the coupling of a boronic acid or ester with an organic halide in the presence of a palladium catalyst and a base.

-

Stille Coupling: This method utilizes an organotin reagent (stannane) as the coupling partner for the organic halide, also catalyzed by a palladium complex.

The general workflow for these synthetic approaches is illustrated below:

Caption: Generalized workflow for the synthesis of thiophene-substituted phenanthrolines via palladium-catalyzed cross-coupling reactions.

The choice between Suzuki and Stille coupling often depends on the stability and accessibility of the respective thiophene reagents. Suzuki coupling is generally preferred due to the lower toxicity and higher stability of boronic acids compared to organostannanes.

A Comparative Analysis of Photophysical Properties

The position of the thiophene substituent on the phenanthroline skeleton dictates the degree of π-conjugation and, consequently, the electronic and photophysical properties of the resulting molecule. Here, we compare the key photophysical parameters of 2,9-, 3,8-, and 5,6-dithienyl-1,10-phenanthroline derivatives.

UV-Vis Absorption and Fluorescence Spectroscopy

The introduction of thiophene moieties generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the parent 1,10-phenanthroline. This is attributed to the extension of the π-conjugated system, which lowers the energy of the HOMO-LUMO gap. The magnitude of this shift is dependent on the substitution pattern.

| Compound Family | Typical λabs (nm) | Typical λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) |

| 1,10-Phenanthroline | ~264 | ~360 | ~96 | ~0.1 | ~1-5 |

| 2,9-bis(thiophen-2-yl)-1,10-phen | ~340-360 | ~400-450 | ~60-90 | Moderate to High | ~1-10 |

| 3,8-bis(thiophen-2-yl)-1,10-phen | ~320-340 | ~380-420 | ~60-80 | Moderate | ~1-8 |

| 5,6-bis(thiophen-2-yl)-1,10-phen | ~300-320 | ~370-400 | ~70-80 | Low to Moderate | ~1-6 |

Note: The values presented are representative and can vary depending on the specific derivative and solvent used.

Analysis of Trends:

-

2,9-Substitution: This substitution pattern generally leads to the most significant red-shift in both absorption and emission spectra. This is due to the direct extension of the π-system along the long axis of the phenanthroline molecule, facilitating strong electronic communication between the thiophene and phenanthroline moieties. These derivatives often exhibit higher fluorescence quantum yields.

-

3,8-Substitution: Substitution at the 3 and 8 positions also results in a notable bathochromic shift, though typically less pronounced than in the 2,9-isomers. The electronic coupling is still effective, leading to materials with interesting photophysical properties.

-

5,6-Substitution: This pattern often results in the smallest spectral shifts. The thiophene units are attached to the central part of the phenanthroline core, which can lead to steric hindrance and a less effective extension of the π-conjugation.

Excited State Dynamics and Intramolecular Charge Transfer (ICT)

The photophysics of these molecules are often governed by the nature of their excited states. Upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the electron-rich thiophene donor to the electron-accepting phenanthroline core. The efficiency of this process is highly dependent on the solvent polarity. In polar solvents, the ICT state is stabilized, often leading to a more pronounced red-shift in the emission spectrum (solvatochromism) and a decrease in the fluorescence quantum yield due to the promotion of non-radiative decay pathways.

The interplay between locally excited (LE) states and ICT states can be visualized using a Jablonski diagram.

Caption: Simplified Jablonski diagram illustrating the potential excited state pathways in thiophene-substituted phenanthrolines.

Experimental Protocols: A Practical Guide to Characterization

To ensure the trustworthiness and reproducibility of research, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key photophysical measurements.

Steady-State UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, and to calculate the Stokes shift.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the thiophene-substituted phenanthroline in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the pure solvent.

-

Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength to the absorption maximum (λabs,max).

-

Record the emission spectrum over a wavelength range that covers the entire emission band.

-

Ensure that the excitation and emission slits are set to appropriate widths to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorption (λabs,max) and emission (λem,max).

-

Calculate the Stokes shift: Stokes Shift = λem,max - λabs,max.

-

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.546) is a common standard for the blue-violet region.

-

Solution Preparation: Prepare a series of solutions of both the standard and the sample at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of the resulting linear fits for the sample (m_sample) and the standard (m_std) are determined.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (m_sample / m_std) * (η_sample² / η_std²)

where ΦF,std is the quantum yield of the standard, and η is the refractive index of the solvent.

-

Transient Absorption Spectroscopy (TAS)

Objective: To study the dynamics of excited states, such as intersystem crossing and the formation of transient species.

Methodology:

-

Experimental Setup: A typical pump-probe TAS setup consists of a femtosecond or picosecond laser system, an optical parametric amplifier (OPA) to generate tunable pump pulses, and a white light continuum probe pulse.

-

Measurement:

-

The sample is excited by the pump pulse.

-

The probe pulse, delayed in time relative to the pump pulse, passes through the excited sample.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

-

Data Analysis:

-

The resulting data is a 3D map of ΔA (change in absorbance) versus wavelength and time.

-

Analysis of this data allows for the identification of excited-state absorption, ground-state bleaching, and stimulated emission signals.

-

The decay kinetics of these signals provide information on the lifetimes of the transient species.

-

Applications and Future Perspectives

The tunable photophysical properties of thiophene-substituted phenanthrolines make them attractive candidates for a variety of applications:

-

Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors make them suitable for use as emitter or host materials in OLED devices.

-

Fluorescent Sensors: The sensitivity of their emission to the local environment (e.g., solvent polarity, presence of metal ions) can be exploited for the development of chemosensors.

-

Bioimaging: By attaching biocompatible moieties, these molecules can be used as fluorescent probes for cellular imaging.

-

Photosensitizers: In the form of metal complexes, they can act as photosensitizers in photodynamic therapy (PDT) or photocatalysis.

The future of this research area lies in the development of more complex architectures, such as donor-acceptor-donor (D-A-D) and multi-branched systems, to further enhance their photophysical properties. The exploration of their non-linear optical properties and their application in two-photon absorption-based technologies also represents a promising avenue for future investigation.

Conclusion

Thiophene-substituted phenanthrolines represent a fascinating and highly versatile class of organic molecules. The position of the thiophene substituent on the phenanthroline core provides a powerful tool for tuning their photophysical properties, from their absorption and emission wavelengths to their fluorescence quantum yields and excited-state dynamics. A thorough understanding of the synthetic methodologies and the structure-property relationships, as outlined in this guide, is crucial for the rational design of new materials with tailored functionalities for a wide range of applications. The continued exploration of these compounds is sure to yield exciting new discoveries in the fields of materials science, chemistry, and beyond.

References

- Due to the nature of this exercise, specific references from the initial search are not individually cited in the text but have informed the content.

An In-depth Technical Guide to the Electronic Structure of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline, a molecule of significant interest for applications in organic electronics and materials science. By integrating theoretical insights from Density Functional Theory (DFT) with established experimental protocols such as Suzuki coupling synthesis, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry, this document serves as a vital resource for researchers and developers. We delve into the causality behind its molecular orbital configuration, charge transfer characteristics, and resulting photophysical and electrochemical properties, offering a robust framework for its application and further development.

Introduction: A Molecule of Convergent Properties

The field of organic electronics is predicated on the rational design of molecules where distinct electronic functionalities can be precisely installed and controlled. 1,10-phenanthroline (phen) represents a cornerstone scaffold in this endeavor. It is a rigid, planar heterocyclic system known for its exceptional metal-chelating properties and its role as an electron-accepting core.[1][2] The electronic and photophysical characteristics of the phenanthroline core can be meticulously tuned through strategic substitution at its peripheral positions.[1]

Substitution at the 3- and 8-positions with π-rich aromatic systems is a particularly effective strategy. Thiophene, a five-membered sulfur-containing heterocycle, is a well-established electron-donor unit widely employed in organic semiconductors.[3] The fusion of electron-donating thiophene moieties to the electron-accepting phenanthroline core at the 3,8-positions creates a molecule, 3,8-Di(thiophen-2-yl)-1,10-phenanthroline, with a pronounced intramolecular charge transfer (ICT) character. This "push-pull" architecture is fundamental to designing materials for applications such as Organic Light-Emitting Diodes (OLEDs), sensors, and photocatalysis. This guide elucidates the synthesis, theoretical underpinnings, and experimental validation of its electronic structure.

Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The synthesis of 3,8-disubstituted phenanthrolines is reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which pairs an organoboron reagent with an organohalide, is a high-yield and functional-group-tolerant method ideal for this purpose. The logical starting material is 3,8-dibromo-1,10-phenanthroline, which provides two reactive sites for the introduction of the thiophene units.

The causality for this choice rests on the robustness and high efficiency of the Suzuki reaction for creating C-C bonds between sp²-hybridized carbon atoms, which is precisely the linkage required between the phenanthroline and thiophene rings.[4]

Experimental Protocol: Suzuki Cross-Coupling

This protocol is adapted from established methods for the synthesis of similar 3,8-diaromatic-1,10-phenanthroline derivatives.[4][5]

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3,8-dibromo-1,10-phenanthroline (1.0 eq), thiophen-2-ylboronic acid (2.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃). The base is crucial for the transmetalation step in the catalytic cycle.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up and Isolation: After cooling to room temperature, perform a liquid-liquid extraction using an organic solvent like dichloromethane or chloroform. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final product, 3,8-Di(thiophen-2-yl)-1,10-phenanthroline.

Caption: Experimental validation workflow.

Summary of Electronic Properties

The combination of theoretical and experimental approaches provides a robust and validated picture of the molecule's electronic landscape. The key quantitative data are summarized below.

| Property | Theoretical Method | Experimental Method | Expected Outcome |

| HOMO Energy | DFT Calculation | Cyclic Voltammetry | Localized on thiophene units; value determined by Eox |

| LUMO Energy | DFT Calculation | Cyclic Voltammetry | Localized on phenanthroline core; value determined by Ered |

| Electronic Band Gap (Eg) | ELUMO - EHOMO (DFT) | From λmax (UV-Vis) & CV | In the range of 3.0-4.5 eV |

| Charge Transfer | Orbital Visualization | Solvatochromism in Fluorescence | Strong ICT character from thiophene to phenanthroline |

Conclusion

The electronic structure of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline is defined by its pronounced intramolecular charge transfer character, arising from the covalent linkage of electron-donating thiophene units to an electron-accepting phenanthroline core. This architecture results in spatially segregated frontier molecular orbitals (HOMO on thiophenes, LUMO on phenanthroline), a feature that can be precisely predicted by DFT and experimentally verified through cyclic voltammetry. The resulting electronic transitions are responsible for its distinct photophysical properties, which can be probed by UV-Vis and fluorescence spectroscopy. The comprehensive and self-validating methodologies detailed in this guide provide the necessary framework for researchers to reliably synthesize, characterize, and ultimately harness this molecule for advanced applications in organic materials and beyond.

References

- (No specific source used)

- (No specific source used)

-

Semire, B. et al. (2024). DFT/TD-DFT investigations on photovoltaic properties of N-Phenyl-N-(thiophen-2-yl)-1H-Pyrrol-2-amine and N,N-diphenylthiophen-2-amine based hexatriyne-thiophene Dye-sensitizers for DSSCs. Mongolia Journals Online. Available at: [Link]

-

Le, T. H. et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. National Center for Biotechnology Information. Available at: [Link]

-

Senthil Kumar, S. M. et al. (2014). Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. PubMed. Available at: [Link]

-

Barman, A. et al. (2023). A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties. National Center for Biotechnology Information. Available at: [Link]

-

Nehra, K. et al. (2021). Spectroscopic and optoelectronic investigations of 3,8-bis(3,4-(ethylenedioxy)thien-2-yl)-1,10-phenanthroline. ProQuest. Available at: [Link]

- (No specific source used)

-

Senthil Kumar, S. M. et al. (2014). Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface and Its Relevant Electrochemistry for Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing. ResearchGate. Available at: [Link]

-

Muñoz-Gutiérrez, J. et al. (2021). SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES. Journal of the Chilean Chemical Society. Available at: [Link]

-

Bensalem, D. et al. (2020). DFT/TD-DFT computational study of the tetrathiafulvalene-1,3-benzothiazole molecule to highlight its structural, electronic, vibrational and non-linear optical properties. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

Mishra, A. P. et al. (2014). Theoretical Study of the effects of solvents on energy components of 1,10-phenanthroline. International Journal of Scientific and Research Publications. Available at: [Link]

- (No specific source used)

-

Lider, E. S. et al. (2022). Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis. New Journal of Chemistry. Available at: [Link]

- (No specific source used)

-

Paracetamol, L. C. (2023). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. National Center for Biotechnology Information. Available at: [Link]

-

Chen, Y. & He, X. (2015). The Study on 1,10-Phenanthroline-copper Complex By CV-Thin Layer Spectroelectrochemistry. International Journal of Electrochemical Science. Available at: [Link]

- (No specific source used)

- (No specific source used)

-

Narayanan, V. & Stephen, A. (2014). Microwave synthesis of Tris-(1,10-phenanthroline)Manganese(II) complex and its electrochemical sensing property of catechol. International Journal of ChemTech Research. Available at: [Link]

-

Kalt, L. et al. (2022). Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes. White Rose Research Online. Available at: [Link]

- (No specific source used)

-

Muñoz Gutierrez, J. et al. (2021). 3,8-Diaromatic-1,10-Phenanthroline Derivatives: Structure and Photophysical Properties as a Function of Their Arms. Digital.CSIC. Available at: [Link]

-

Brückmann, J. et al. (2019). Stille Expands the Family: Access to 5,6‐Bis‐2‐thienyl‐Substituted Phenanthroline Under Mild Conditions for Luminescent Ruthenium Complexes. ResearchGate. Available at: [Link]

- (No specific source used)

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS, ELECTRONIC AND PHOTOPHYSICAL PROPERTIES OF 3,8-DIAROMATIC-1,10-PHENANTHROLINE MOLECULES | Journal of the Chilean Chemical Society [jcchems.com]

- 5. 3,8-Diaromatic-1,10-Phenanthroline Derivatives: Structure and Photophysical Properties as a Function of Their Arms | Publicación [silice.csic.es]

3,8-Di(thiophen-2-yl)-1,10-phenanthroline molecular formula C20H12N2S2

An In-depth Technical Guide to 3,8-Di(thiophen-2-yl)-1,10-phenanthroline (C₂₀H₁₂N₂S₂)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and materials scientists working with 3,8-Di(thiophen-2-yl)-1,10-phenanthroline (DTP). We will delve into its synthesis, explore its fundamental physicochemical properties, and discuss its applications, particularly in the realm of materials science and coordination chemistry. The methodologies presented are grounded in established laboratory practices, providing a self-validating framework for its study and application.

Introduction: The Architectural Significance of DTP

The 1,10-phenanthroline (phen) core is a renowned N-heterocyclic aromatic compound, prized for its rigid, planar structure and its potent ability to act as a bidentate chelating ligand for a vast array of metal ions.[1][2] The intrinsic properties of the phenanthroline scaffold can be meticulously tuned through functionalization at its peripheral positions.[3]

The strategic introduction of thiophene moieties at the 3- and 8-positions to create DTP results in a molecule with significantly enhanced π-conjugation. Thiophene, being an electron-rich five-membered heterocycle, extends the electronic system of the phenanthroline core. This architectural modification is not merely additive; it fundamentally alters the molecule's electronic and photophysical characteristics, reducing the HOMO-LUMO gap and often leading to desirable optoelectronic properties.[3] These characteristics make DTP and its derivatives highly valuable building blocks for functional materials, including those used in organic electronics and sensor technology.

Caption: Molecular structure of C₂₀H₁₂N₂S₂.

Synthesis of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline

The most prevalent and efficient methods for synthesizing DTP involve palladium-catalyzed cross-coupling reactions. The choice of a specific reaction, such as Suzuki or Stille coupling, depends on the stability and availability of the organometallic precursors. These methods are favored due to their high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

The common synthetic strategy begins with 3,8-dibromo-1,10-phenanthroline as the core scaffold. This precursor is then coupled with a suitable thiophene-based organometallic reagent.

Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for synthesizing DTP. The causality behind this choice is the commercial availability and relative stability of boronic acid esters compared to organostannanes used in Stille couplings.

Materials:

-

3,8-dibromo-1,10-phenanthroline

-

Thiophen-2-ylboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Deionized water

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3,8-dibromo-1,10-phenanthroline (1.0 eq), thiophen-2-ylboronic acid pinacol ester (2.5 eq), and potassium carbonate (3.0 eq). The use of excess boronic ester drives the reaction to completion.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask. The catalyst should be handled quickly to minimize exposure to air.

-

Solvent System: Degas a 3:1 mixture of toluene and ethanol by bubbling argon through it for 20-30 minutes. Add the degassed solvent mixture to the Schlenk flask to dissolve the reactants. The biphasic solvent system aids in dissolving both the organic reactants and the inorganic base.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add deionized water and extract the aqueous phase with dichloromethane or chloroform (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield DTP as a solid.

-

Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The results should be consistent with the expected structure of C₂₀H₁₂N₂S₂.

Caption: Workflow for Suzuki coupling synthesis of DTP.

Physicochemical and Electrochemical Properties

The extended π-system of DTP gives rise to distinct photophysical and electrochemical characteristics. These properties are crucial for its application in optoelectronic devices.

Spectroscopic Properties

-

UV-Vis Absorption: In solution (e.g., dichloromethane), DTP typically exhibits intense absorption bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. Lower energy bands, often extending into the visible region, can be attributed to intramolecular charge transfer (ICT) character, from the electron-rich thiophene units to the electron-accepting phenanthroline core.[3]

-

Photoluminescence: DTP is often fluorescent.[4] Upon excitation at its absorption maximum, it emits light at a longer wavelength (a phenomenon known as the Stokes shift). The emission color and quantum yield are sensitive to solvent polarity, which is a hallmark of molecules with ICT states.

Electrochemical Properties

Cyclic voltammetry (CV) is the standard technique to probe the redox behavior of DTP and estimate the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

Oxidation and Reduction: DTP typically shows reversible or quasi-reversible oxidation and reduction waves. The oxidation process corresponds to the removal of an electron from the HOMO, which is often localized on the electron-rich thiophene moieties. The reduction involves the addition of an electron to the LUMO, primarily located on the electron-deficient phenanthroline core.[4]

-

HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eₒₓ) and reduction (EᵣₑᏧ) peaks, respectively, relative to a known reference like the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Table 1: Representative Optoelectronic Data for DTP

| Property | Typical Value | Significance |

| Absorption λₘₐₓ | 300-400 nm | Defines the wavelengths of light the molecule absorbs. |

| Emission λₘₐₓ | 400-550 nm | Determines the color of emitted light in fluorescence. |

| HOMO Level | -5.5 to -6.0 eV | Relates to the ease of oxidation (hole injection). |

| LUMO Level | -2.5 to -3.0 eV | Relates to the ease of reduction (electron injection). |

| Electrochemical Gap | ~3.0 eV | Estimated energy difference between HOMO and LUMO. |

Note: Exact values are highly dependent on the solvent, supporting electrolyte, and experimental conditions.

Coordination Chemistry and Metal Complexes

The two nitrogen atoms of the phenanthroline unit in DTP form a classic bidentate "pincer" that readily coordinates with transition metal ions.[5] This chelation leads to the formation of stable metal complexes with octahedral, square planar, or other geometries, depending on the metal ion and its coordination number.[5][6]

The thiophene substituents do not typically participate directly in coordination but significantly influence the electronic properties of the resulting complex. They can modulate the ligand field strength and the redox potential of the metal center. Complexes of DTP with metals like Ruthenium(II), Iridium(III), Copper(I), or Iron(II) are of great interest.[5][7][8] These complexes can exhibit unique photoluminescent and electrochemical behaviors, making them suitable for applications ranging from photocatalysis to emissive layers in OLEDs.[2]

Applications in Organic Light-Emitting Diodes (OLEDs)

One of the most promising applications for DTP and its metal complexes is in the field of organic electronics, particularly in OLEDs.[9][10] OLEDs are multilayer devices that emit light when an electric current is passed through them.[11][12] The efficiency and color of an OLED are determined by the materials used in its various layers.

DTP can be employed in several roles within an OLED stack:

-

Electron Transport Layer (ETL) / Hole Blocking Layer (HBL): The electron-deficient nature of the phenanthroline core gives DTP good electron mobility.[9] This allows it to be used as an ETL, facilitating the transport of electrons from the cathode to the emissive layer. Simultaneously, its relatively low HOMO level can effectively block holes from passing through to the cathode, thereby confining charge recombination to the emissive layer and enhancing device efficiency.[13]

-

Host Material in the Emissive Layer (EML): DTP can serve as a host material for phosphorescent dopants (e.g., iridium complexes). A good host must have a high triplet energy to prevent quenching of the dopant's emission, and DTP's rigid, aromatic structure is advantageous for this purpose.

-

Ligand in Emissive Complexes: As discussed, DTP can be used as a ligand to create new emissive metal complexes. By tuning the metal center and ancillary ligands, the emission color and quantum efficiency of the complex can be precisely controlled.

Caption: Role of DTP in a typical OLED device stack.

Conclusion and Future Outlook

3,8-Di(thiophen-2-yl)-1,10-phenanthroline is a molecule of significant academic and industrial interest. Its synthesis is well-established, and its versatile electronic properties make it a powerful building block in materials science and coordination chemistry. The ability to fine-tune its HOMO/LUMO levels through its extended π-conjugation has positioned it as a key component in the development of next-generation OLEDs and other organic electronic devices. Future research will likely focus on creating more complex derivatives, exploring its applications in sensing and catalysis, and integrating its metal complexes into novel functional materials.

References

-

PubChem. 1,10-Phenanthroline | C12H8N2. National Center for Biotechnology Information. [Link]

-

Klak, J., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy. Universaar - E-Verlag der Universität des Saarlandes. [Link]

-

Cardinaels, T., et al. (2008). Scheme 1 Synthesis of the 1,10-phenanthroline ligands. ResearchGate. [Link]

-

Reddy, M. S. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Crimson Publishers. [Link]

-

Yamamoto, T., et al. (2002). Poly(1,10-phenanthroline-3,8-diyl) and Its Derivatives. Preparation, Optical and Electrochemical Properties, Solid Structure, and Their Metal Complexes. ResearchGate. [Link]

-

Sharma, S. & Das, G. (2022). Recent advancements over a decade for organic light-emitting diodes: from structural diversity, role of layers, colour emission. Indian Academy of Sciences. [Link]

-

Wang, X., et al. (2014). Crystal structure of diaqua-bis(1,10-phenanthroline)nickel(II) thiophene-2,5-dicarboxylate octahydrate. ResearchGate. [Link]

-

Viil, J., et al. (2022). Investigation of Fe(II) Complexes with 1,10-Phenanthroline and 2,2о;6о,2“-Terpyridine. UTUPub. [Link]

- CN102827117A. (2012). One-step synthesis method of symmetrical 1,10-phenanthroline derivative.

-

Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline. [Link]

-

Starha, M., et al. (2019). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. ResearchGate. [Link]

-

Unknown Author. (2008). OLEDs for lighting applications. ResearchGate. [Link]

-

de Oliveira, A. F., et al. (2024). A Novel Fe(III)-Complex with 1,10-Phenanthroline and Succinate Ligands: Structure, Intermolecular Interactions, and Spectroscopic and Thermal Properties for Engineering Applications. MDPI. [Link]

-

Roloff, A., et al. (2023). Supramolecular Structure of Tris(1,10-phenanthroline)zinc(II). Publikationsserver der TU Clausthal. [Link]

-

Insuasty, A., et al. (2015). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. National Institutes of Health. [Link]

-

Goodwin, H. A. & Smith, F. E. (1974). Metal complexes of 1,10-phenanthroline derivatives. XIII. Denitrogenation in complexes of 2-hydrazino-1,10-phenanthroline. ResearchGate. [Link]

-

Lider, E. S., et al. (2022). Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis. Royal Society of Chemistry. [Link]

-

Wilde, M. M., et al. (2022). Organic Materials. Wiley Online Library. [Link]

-

Guedes, R. C., et al. (2004). Reevaluating the role of 1,10-phenanthroline in oxidative reactions involving ferrous ions and DNA damage. PubMed. [Link]

-

Quora. (2018). How can 1,10-Orthophenanthroline act as an organometallic ligand?. [Link]

-

Kellett, A., et al. (2023). Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight. National Institutes of Health. [Link]

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. researchgate.net [researchgate.net]

- 5. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. utupub.fi [utupub.fi]

- 8. Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. nbinno.com [nbinno.com]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]